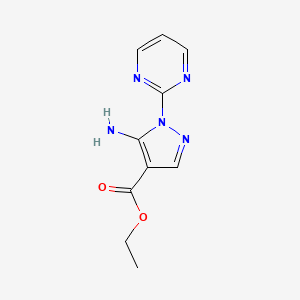

ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJVQPYZCUMBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368156 | |

| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91129-95-2 | |

| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold, of which this molecule is a key precursor, is a privileged structure found in numerous pharmacologically active agents.[1][2] This document details a robust and efficient synthetic strategy, outlines the underlying reaction mechanism, provides a step-by-step experimental protocol, and describes the necessary analytical techniques for product characterization. The content is designed to equip researchers and drug development professionals with the technical knowledge required for the successful preparation and validation of this valuable molecular building block.

Introduction and Significance

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a class of N-heterocyclic compounds that has garnered immense attention in drug discovery.[2] Molecules containing this scaffold exhibit a wide array of biological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antiviral compounds.[1][3][4][5] The title compound, this compound, serves as a crucial intermediate for accessing this diverse chemical space. Its strategic functionalization allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in various therapeutic areas. The synthetic route described herein is based on the classical and highly reliable cyclocondensation reaction, which is a foundational method for pyrazole ring formation.[6][7][8]

Synthetic Strategy and Core Principles

The most direct and widely adopted method for synthesizing 5-aminopyrazole esters is the cyclocondensation reaction between a substituted hydrazine and a versatile three-carbon electrophilic building block.[9] This strategy is renowned for its efficiency and high degree of regioselectivity.

Retrosynthetic Analysis:

The target molecule can be disconnected at the pyrazole ring bonds, revealing two key starting materials:

-

2-Hydrazinopyrimidine: This provides the N1-pyrimidinyl group and the N2 nitrogen atom of the pyrazole core.

-

Ethyl (ethoxymethylene)cyanoacetate (EMCA): This acyclic precursor serves as the 1,3-bielectrophilic component, providing the remaining carbon and nitrogen atoms of the substituted pyrazole ring.

The forward reaction involves a condensation followed by an intramolecular cyclization to construct the heterocyclic core in a single, efficient operation.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established addition-elimination and cyclization sequence. The causality behind this pathway is driven by the nucleophilicity of the hydrazine and the electrophilic nature of the EMCA molecule.

Mechanistic Steps:

-

Nucleophilic Attack (Michael Addition): The terminal, more nucleophilic nitrogen of 2-hydrazinopyrimidine attacks the electron-deficient β-carbon of the ethoxymethylene group in EMCA.

-

Elimination of Ethanol: The resulting intermediate rapidly eliminates a molecule of ethanol to form a stable substituted enamine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the electrophilic carbon of the nitrile group (-C≡N). This ring-closing step is the key to forming the five-membered pyrazole ring.

-

Tautomerization: The resulting imine intermediate undergoes tautomerization to establish the aromaticity of the pyrazole ring, yielding the final, stable 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate product.

// Reactants Reactant1 [label="2-Hydrazinopyrimidine"]; Reactant2 [label="Ethyl (ethoxymethylene)cyanoacetate (EMCA)"];

// Intermediates & Product Intermediate1 [label="Michael Adduct Intermediate"]; Intermediate2 [label="Substituted Enamine\n(after EtOH elimination)"]; Intermediate3 [label="Cyclized Intermediate\n(Iminopyrazole)"]; Product [label="this compound"];

// Flow Reactant1 -> Intermediate1 [label="Nucleophilic Attack"]; Reactant2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="- EtOH"]; Intermediate2 -> Intermediate3 [label="Intramolecular\nCyclization (Attack on Nitrile)"]; Intermediate3 -> Product [label="Tautomerization"]; }

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally analogous compounds.[10][11] It is designed to be a self-validating system, where successful execution yields a product that can be rigorously characterized.

Materials and Reagents

| Reagent | Molecular Formula | MW ( g/mol ) | Molar Eq. | Notes |

| 2-Hydrazinopyrimidine | C₄H₆N₄ | 110.12 | 1.0 | Starting material |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 1.0 - 1.1 | Reagent, may be used in slight excess |

| Absolute Ethanol (EtOH) | C₂H₆O | 46.07 | Solvent | Anhydrous grade is preferred |

Step-by-Step Procedure

The following workflow outlines the synthesis from reaction setup to product isolation.

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazinopyrimidine (1.0 eq.).

-

Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material completely. A typical concentration would be around 0.5-1.0 M.

-

Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.0-1.1 eq.) to the solution in one portion at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid product is expected to precipitate. To maximize precipitation, the flask can be further cooled in an ice-water bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold absolute ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight. The result should be an off-white to pale yellow solid.

Product Characterization

Rigorous analytical validation is critical to confirm the identity and purity of the synthesized compound.

| Technique | Purpose | Expected Observations |

| Melting Point | Assess purity | A sharp melting point range is indicative of high purity. For comparison, the analogous ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate melts at 92-93°C.[10] |

| ¹H NMR | Structural confirmation | - Triplet and quartet signals for the ethyl ester group (-CH₂CH₃). - Characteristic signals for the pyrimidine ring protons. - A singlet for the C3-H of the pyrazole ring. - A broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the ester carbonyl, aromatic/heteroaromatic carbons of the pyrazole and pyrimidine rings, and the ethyl group carbons. |

| Mass Spectrometry | Confirm molecular weight | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of C₁₀H₁₁N₅O₂ (233.23 g/mol ). |

| FT-IR Spectroscopy | Identify key functional groups | - N-H stretching vibrations (typically two bands) for the primary amine around 3300-3450 cm⁻¹. - C=O stretching for the ester group around 1680-1710 cm⁻¹. - Absence of a nitrile (C≡N) peak around 2200 cm⁻¹. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling: Hydrazine derivatives can be toxic and should be handled with care. EMCA is a lachrymator. Avoid inhalation of vapors and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via the cyclocondensation of 2-hydrazinopyrimidine and ethyl (ethoxymethylene)cyanoacetate is a reliable and efficient method for producing this valuable chemical intermediate. The protocol detailed in this guide is robust and provides a clear pathway for obtaining the target molecule in good yield and high purity. The foundational importance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry underscores the utility of this synthesis for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 5, 2026, from [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. Retrieved January 5, 2026, from [Link]

-

One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (2016). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). molbase.com. Retrieved January 5, 2026, from [Link]

Sources

- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

Spectroscopic Elucidation of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the scaffold of numerous therapeutic agents.[1] Their diverse biological activities are intricately linked to their structural and electronic properties.[2][3] This technical guide provides an in-depth spectroscopic characterization of a novel pyrazole derivative, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. As a molecule integrating both a pyrazole and a pyrimidine ring, it holds significant potential in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[4]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from structurally related analogs.[5][6] Our objective is to provide a robust framework for the unequivocal identification and characterization of this compound, ensuring the scientific integrity of future research and development endeavors.

Molecular Structure and Spectroscopic Assignment Strategy

A logical and systematic approach to assigning spectroscopic signals is paramount for the unambiguous structural confirmation of a novel chemical entity. The workflow below outlines the comprehensive strategy employed in this guide.

Caption: Workflow for Spectroscopic Analysis.

The molecular structure of this compound, with a proposed atom numbering scheme for NMR assignments, is presented below. This numbering is crucial for correlating specific protons and carbons to their respective signals in the NMR spectra.

Caption: Molecular Structure with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.[5] For the title compound, a suitable deuterated solvent would be dimethyl sulfoxide (DMSO-d₆) due to its excellent solubilizing properties for polar, aromatic compounds. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a Bruker Avance 500 MHz spectrometer (or equivalent).

-

¹H NMR Acquisition:

-

Acquire the spectrum at 500 MHz.

-

Typical parameters: spectral width of 12-15 ppm, 30° pulse angle, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 125 MHz.

-

Typical parameters: spectral width of 220-240 ppm, 45° pulse angle, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze coupling patterns (multiplicity) to deduce atomic connectivity.[5]

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl, amino, pyrazole, and pyrimidine protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂CH₃ | ~1.25 | Triplet (t) | ~7.1 | 3H |

| -CH₂ CH₃ | ~4.20 | Quartet (q) | ~7.1 | 2H |

| -NH₂ | ~6.5-7.5 | Broad Singlet (br s) | - | 2H |

| Pyrazole C₃-H | ~8.0-8.2 | Singlet (s) | - | 1H |

| Pyrimidine C₅'-H | ~7.3-7.5 | Triplet (t) | ~4.8 | 1H |

| Pyrimidine C₄', C₆'-H | ~8.8-9.0 | Doublet (d) | ~4.8 | 2H |

-

Ethyl Group (-OCH₂CH₃): The methylene (-CH₂) protons are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.20 ppm due to coupling with the three methyl (-CH₃) protons. The methyl protons will appear as a triplet around 1.25 ppm. This characteristic ethyl pattern is a strong indicator of the ester functionality.[6]

-

Amino Group (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the region of 6.5-7.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Pyrazole Ring (C₃-H): The lone proton on the pyrazole ring is anticipated to be a singlet in the aromatic region, around 8.0-8.2 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the pyrimidine ring.[6][7]

-

Pyrimidine Ring: The pyrimidine ring protons will exhibit a characteristic AX₂ spin system. The proton at the C₅' position will appear as a triplet around 7.3-7.5 ppm, coupled to the two equivalent protons at the C₄' and C₆' positions. These two protons will, in turn, appear as a doublet further downfield, around 8.8-9.0 ppm, due to the strong deshielding effect of the adjacent nitrogen atoms.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide critical information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ | ~14.5 |

| -C H₂CH₃ | ~60.0 |

| Pyrazole C ₄ | ~95-100 |

| Pyrazole C ₅ | ~150-155 |

| Pyrazole C ₃ | ~140-145 |

| Pyrimidine C ₅' | ~120-125 |

| Pyrimidine C ₄', C ₆' | ~158-160 |

| Pyrimidine C ₂' | ~155-158 |

| C =O | ~165.0 |

-

Ethyl Group Carbons: The methyl carbon will resonate at a high field (~14.5 ppm), while the methylene carbon, being attached to oxygen, will be significantly downfield (~60.0 ppm).

-

Pyrazole Ring Carbons: The carbon bearing the amino group (C₅) is expected to be significantly downfield (~150-155 ppm). The C₄ carbon, attached to the ester group, will be found at a higher field (~95-100 ppm). The C₃ carbon will be in the aromatic region (~140-145 ppm).

-

Pyrimidine Ring Carbons: The carbons adjacent to the nitrogen atoms (C₂', C₄', and C₆') will be the most deshielded, appearing in the range of 155-160 ppm. The C₅' carbon will be at a higher field (~120-125 ppm).

-

Carbonyl Carbon: The ester carbonyl carbon will exhibit a characteristic signal in the downfield region, around 165.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, nitrogen-containing molecule, typically in positive ion mode.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Predicted Mass Spectrum and Interpretation

-

Molecular Formula: C₁₀H₁₁N₅O₂

-

Molecular Weight: 233.23 g/mol

-

Expected [M+H]⁺ Ion: The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 234.10.

-

High-Resolution Mass: HRMS analysis should confirm the elemental composition. The calculated exact mass for [C₁₀H₁₂N₅O₂]⁺ is 234.0986, providing a high degree of confidence in the molecular formula.

-

Fragmentation Pattern: While detailed fragmentation analysis requires experimental data, likely fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the entire ethyl formate moiety, and potential cleavages within the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and press into a thin pellet.[5]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretching | Amino (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Aliphatic C-H (ethyl) |

| ~1700 | C=O stretching | Ester carbonyl |

| ~1620 | N-H bending | Amino (-NH₂) |

| 1600-1450 | C=C and C=N stretching | Aromatic rings |

| ~1250 | C-O stretching | Ester |

-

N-H Stretching: The presence of the amino group will be clearly indicated by one or two sharp to medium bands in the 3450-3300 cm⁻¹ region.[6]

-

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the ester carbonyl group.[6][7]

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the stretching vibrations of the pyrazole and pyrimidine rings.

-

C-O Stretching: A strong band around 1250 cm⁻¹ will be indicative of the C-O single bond stretch of the ester group.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust and scientifically sound framework for the structural elucidation of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, based on established spectroscopic principles and comparison with closely related analogs, offer a clear and unambiguous spectral signature for this novel compound. By following the outlined experimental protocols and interpretive logic, researchers can confidently confirm the identity and purity of this molecule, a critical step in advancing its potential applications in drug discovery and development.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate - NIST WebBook. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. Available at: [Link]

-

This compound, 95% Purity, C10H11N5O2, 1 gram - CP Lab Safety. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrimidinyl-Pyrazole Compounds

Abstract

Pyrimidinyl-pyrazole scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] The precise and unambiguous determination of their molecular structure is paramount for drug development, patentability, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of these complex heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing pyrimidinyl-pyrazole compounds using ¹H and ¹³C NMR spectroscopy. We will delve into the foundational principles, spectral interpretation, advanced 2D NMR techniques, and field-proven experimental protocols, ensuring a blend of theoretical understanding and practical application.

The Foundational Role of NMR in Pyrimidinyl-Pyrazole Characterization

The pyrimidinyl-pyrazole core consists of two nitrogen-containing aromatic rings linked together. The specific substitution pattern and the electronic environment of each atom are critical to the molecule's biological activity. NMR spectroscopy provides an unparalleled window into this structure by mapping the chemical environment of every hydrogen (¹H) and carbon (¹³C) atom.

However, the presence of multiple nitrogen atoms introduces unique challenges. The ¹⁴N nucleus possesses a quadrupole moment, which can lead to the broadening of signals for nearby protons and carbons, complicating spectral interpretation.[6] Furthermore, pyrazole rings can exhibit annular tautomerism, where a proton rapidly exchanges between nitrogen atoms, leading to averaged and often ambiguous signals if not properly addressed.[6] This guide will equip you with the strategies to navigate these complexities.

Core Structure and Numbering

A clear understanding of the standard numbering system is essential for discussing NMR assignments. The diagram below illustrates a generic pyrimidinyl-pyrazole scaffold, which will be referenced throughout this guide.

Caption: General structure of a C3-linked pyrimidinyl-pyrazole.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum is often the first and most informative experiment performed. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to the electron density around it. The electron-withdrawing nitrogen atoms in both rings significantly deshield adjacent protons, causing them to resonate at a higher frequency (downfield) compared to protons on a simple benzene ring.

| Proton Location | Typical Chemical Shift (δ, ppm) | Rationale & Causality |

| Pyrazole H4 | 6.0 - 7.5 | Located between two carbons, this proton is generally the most upfield of the ring protons. Its exact shift is highly sensitive to substituents at C3 and C5. |

| Pyrazole H3/H5 | 7.5 - 8.5 | Directly adjacent to a nitrogen atom, these protons are significantly deshielded. In cases of rapid tautomerism, their signals may average out.[6] |

| Pyrazole N-H | 10.0 - 14.0+ | Highly deshielded and often appears as a very broad singlet due to chemical exchange and quadrupolar coupling with ¹⁴N.[6] This signal may be absent in protic solvents like D₂O or CD₃OD due to exchange with solvent deuterium.[6] |

| Pyrimidine H2' | 8.5 - 9.5 | Flanked by two electron-withdrawing nitrogen atoms, this is typically the most downfield proton on the pyrimidine ring. |

| Pyrimidine H4'/H6' | 8.0 - 9.0 | Adjacent to one nitrogen atom, these protons are strongly deshielded. Their chemical shifts are influenced by the substituent at the other position (e.g., the pyrazole ring). |

| Pyrimidine H5' | 7.0 - 8.0 | Positioned between two carbons, this proton is the most upfield of the pyrimidine ring protons. |

Note: These are general ranges. Actual values are highly dependent on the specific substituents and the solvent used.[7][8]

Spin-Spin Coupling (J-coupling)

J-coupling provides direct evidence of through-bond connectivity. The magnitude of the coupling constant (in Hz) is independent of the magnetic field strength and reveals information about the number of bonds and the geometry separating the coupled protons.[9][10]

| Coupling Type | Description | Typical J Value (Hz) | Structural Insight |

| ³J (H4-H5) | Vicinal coupling in the pyrazole ring | 1.5 - 3.5 Hz | Confirms the adjacency of protons at the C4 and C5 positions. |

| ³J (H5'-H6') | Vicinal coupling in the pyrimidine ring | 4.0 - 6.0 Hz | Confirms the adjacency of protons at the C5' and C6' positions. |

| ⁴J (H2'-H6') | Meta coupling in the pyrimidine ring | 1.5 - 3.0 Hz | Long-range coupling across the N3' nitrogen. Often sharp. |

| ⁴J (H4'-H6') | Meta coupling in the pyrimidine ring | 1.0 - 2.5 Hz | Long-range coupling across the N1' nitrogen. |

| ⁵J (H2'-H5') | Para coupling in the pyrimidine ring | 0.5 - 1.5 Hz | Very small, often not resolved but can contribute to peak broadening. |

Long-range couplings (⁴J and ⁵J) are particularly valuable for confirming assignments in highly substituted rings where fewer vicinal couplings are present.[11][12]

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, resulting in sharp singlets for each unique carbon environment.

Chemical Shifts (δ)

Similar to ¹H NMR, ¹³C chemical shifts are dictated by the local electronic environment. Carbons directly bonded to nitrogen are significantly deshielded and appear far downfield.

| Carbon Location | Typical Chemical Shift (δ, ppm) | Rationale & Causality |

| Pyrazole C3/C5 | 135 - 155 | Directly attached to nitrogen, these carbons are highly deshielded. The carbon bearing the pyrimidine substituent will be significantly affected. |

| Pyrazole C4 | 100 - 115 | Least affected by the nitrogen atoms, C4 is typically the most upfield carbon in the pyrazole ring.[13][14] |

| Pyrimidine C2' | 155 - 165 | Positioned between two nitrogens, C2' is extremely deshielded and often appears furthest downfield. |

| Pyrimidine C4'/C6' | 150 - 160 | Attached to one nitrogen, these carbons are also strongly deshielded. |

| Pyrimidine C5' | 110 - 130 | The most shielded carbon of the pyrimidine ring, appearing further upfield. |

Note: These ranges provide a starting point for assignment. Unambiguous identification requires 2D NMR techniques.

Advanced 2D NMR Techniques: The Key to Unambiguous Assignment

For complex pyrimidinyl-pyrazole derivatives, 1D spectra alone are often insufficient for a complete and confident structural assignment. 2D NMR experiments are essential tools that correlate signals to reveal the complete connectivity map of the molecule.

The following workflow is a field-proven strategy for structural elucidation.

Caption: A systematic workflow for structure elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling correlations. It is invaluable for identifying connected proton networks, such as tracing the protons around the pyrimidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This is the primary method for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting different spin systems and for assigning quaternary (non-protonated) carbons, which are invisible in HSQC. For example, an HMBC correlation from a pyrazole proton to a pyrimidine carbon definitively establishes the linkage point between the two rings.

Experimental Protocol: A Self-Validating System

The quality of your NMR data is directly dependent on meticulous sample preparation and proper instrument setup.

Solvent Selection and Sample Preparation

The choice of a deuterated solvent is the first critical step.[15] The solvent must dissolve the analyte completely without reacting with it.

-

Solubility Test: Begin by testing the solubility of a small amount of your compound in non-deuterated versions of common NMR solvents (e.g., chloroform, DMSO, methanol).

-

Solvent Choice:

-

Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic compounds.[16][17] Its residual proton peak at ~7.26 ppm is a sharp singlet.[16]

-

DMSO-d₆: Ideal for highly polar compounds and essential for observing exchangeable protons like N-H or O-H, as it slows down the exchange rate compared to other solvents.[17] Be aware that it is hygroscopic and a water peak around 3.33 ppm is common.

-

Deuterium Oxide (D₂O): Used exclusively for water-soluble compounds. Protons attached to heteroatoms (N-H, O-H) will exchange with deuterium and become invisible in the ¹H spectrum, which can be a useful diagnostic tool.[16]

-

-

Sample Preparation:

-

Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent for a standard 5 mm NMR tube.

-

Purity: Ensure the solvent is of high isotopic purity (e.g., >99.8% D) to minimize solvent signals. Use a dry NMR tube and handle solvents in a dry environment to minimize water contamination.[18]

-

Reference: Most deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[17] If not, the residual solvent peak can be used as a secondary reference.[16]

-

NMR Data Acquisition

While instrument-specific parameters will vary, the following provides a general guideline for acquiring high-quality data on a modern NMR spectrometer.

-

Insert and Lock: Insert the sample, and lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp lines and high resolution.

-

¹H Spectrum:

-

Acquire a quick 1-scan spectrum to check the signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., -1 to 15 ppm).

-

Optimize the receiver gain.

-

Acquire 8 to 16 scans for a standard sample.

-

-

¹³C Spectrum:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover ~0 to 180 ppm.

-

A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

2D Spectra (COSY, HSQC, HMBC):

-

Use standard, pre-optimized parameter sets provided by the spectrometer software.

-

These experiments typically take longer to run (30 minutes to several hours) depending on the desired resolution and sample concentration.

-

The Role of Predictive Software

Modern NMR prediction software can serve as a valuable complementary tool.[19] These programs use algorithms and large databases of known structures to calculate theoretical ¹H and ¹³C spectra from a proposed chemical structure.[20][21][22]

-

Application: Use predicted spectra to get a preliminary idea of where signals might appear, helping to guide initial assignments.[19]

-

Caution: Predictions are not a substitute for experimental data. They are most accurate for common structural motifs and may be less reliable for highly novel or strained systems. Always verify the structure with a full suite of 1D and 2D experiments.

Conclusion

The NMR characterization of pyrimidinyl-pyrazole compounds is a systematic process that combines a fundamental understanding of spectral principles with the power of modern multi-dimensional experiments. By carefully selecting the appropriate solvent, acquiring high-quality 1D and 2D data, and following a logical workflow for interpretation, researchers can achieve complete and unambiguous structural assignment. This rigorous characterization is the bedrock upon which successful drug discovery and development programs are built.

References

- Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 5, 2026, from [Link].

- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

- Merck Millipore. (n.d.). NMR Solvents.

- Bruker. (n.d.). Mnova Predict | Accurate Prediction.

- Mestrelab Research. (n.d.). Download NMR Predict.

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved January 5, 2026, from [Link].

- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.

- Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Rattan, S. S., & Taneja, P. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica.

-

Al-Salahi, R., Marzouk, M., & Amr, A. E. (n.d.). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Retrieved January 5, 2026, from [Link].

- Journal of Al-Nahrain University. (2025, May 27).

-

MDPI. (n.d.). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Retrieved January 5, 2026, from [Link].

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved January 5, 2026, from [Link].

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved January 5, 2026, from [Link].

-

ResearchGate. (2025, September 2). Novel Synthesis Method of Pyrimidine and Pyrazole Derivatives. Retrieved January 5, 2026, from [Link].

- Canadian Science Publishing. (n.d.). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides.

- Semantic Scholar. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole.

- International Journal of Pharmaceutical, Chemical and Biological Sciences. (2015, May 11).

-

ResearchGate. (2025, August 7). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Retrieved January 5, 2026, from [Link].

- International Journal of Current Research. (n.d.). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved January 5, 2026, from [Link].

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved January 5, 2026, from [Link].

- Springer. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

-

ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved January 5, 2026, from [Link].

-

Wikipedia. (n.d.). J-coupling. Retrieved January 5, 2026, from [Link].

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles. Retrieved January 5, 2026, from [Link].

- RSC Publishing. (2020, October 29). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.

- New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.

- RSC Publishing. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved January 5, 2026, from [Link].

-

National Institutes of Health. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved January 5, 2026, from [Link].

- Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.

-

ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Retrieved January 5, 2026, from [Link].

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved January 5, 2026, from [Link].

- University of California, Davis. (n.d.). V J-Coupling.

Sources

- 1. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cajmns.casjournal.org [cajmns.casjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives | International Journal of Current Research [journalcra.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. J-coupling - Wikipedia [en.wikipedia.org]

- 10. weizmann.ac.il [weizmann.ac.il]

- 11. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. labinsights.nl [labinsights.nl]

- 19. acdlabs.com [acdlabs.com]

- 20. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 21. Download NMR Predict - Mestrelab [mestrelab.com]

- 22. docs.chemaxon.com [docs.chemaxon.com]

An In-depth Technical Guide to the Crystal Structure of Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. This guide provides a comprehensive technical overview of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, a molecule of significant interest in drug discovery. While a definitive crystal structure for this specific compound is not yet publicly available, this document leverages crystallographic data from closely related analogs to predict its structural characteristics. We present a detailed, field-proven protocol for its synthesis, crystallization, and subsequent X-ray diffraction analysis, grounded in established methodologies for similar pyrazole derivatives. This guide is designed to empower researchers to confidently synthesize, characterize, and ultimately elucidate the precise crystal structure of this promising compound.

Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences[4]. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective therapeutic agents[5]. The derivatization of the pyrazole core, particularly with substituents like amino and carboxylate groups, allows for fine-tuning of its physicochemical properties and biological activity[6]. The title compound, this compound, combines the established pyrazole core with a pyrimidine moiety, a substitution known to modulate bioactivity, making it a compelling target for further investigation.

Synthesis and Crystallization: A Predictive Protocol

The synthesis of this compound can be reliably achieved through a well-established cyclocondensation reaction. The following protocol is adapted from successful syntheses of analogous compounds, such as ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate[7][8].

Synthetic Workflow

Caption: Synthetic and crystallization workflow for the target compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyrimidine (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To this solution, add ethyl(ethoxymethylene)cyanoacetate (1 equivalent) in a single portion.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 3-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration and washed with cold absolute ethanol.

-

Purification and Crystallization: The crude product is then recrystallized from a suitable solvent system, such as ethanol-water, by slow evaporation at room temperature to yield diffraction-quality single crystals.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

The elucidation of the crystal structure is paramount to understanding the compound's three-dimensional conformation, intermolecular interactions, and potential binding modes with biological targets. The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Parameters and Molecular Interactions

Based on the crystallographic data of structurally similar compounds, we can predict the key structural features of this compound. The table below presents a comparative analysis of unit cell parameters and other crystallographic data from known analogs.

| Parameter | Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[9] | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[10][11] | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[12] | Predicted for Target Compound |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Cc | P2/n | P2₁/c | P2₁/c or similar |

| a (Å) | 16.146(5) | 6.27869(7) | 8.5899(8) | 8 - 17 |

| b (Å) | 14.653(4) | 15.43607(12) | 10.2413(9) | 10 - 16 |

| c (Å) | 14.621(4) | 15.27141(13) | 15.6633(14) | 14 - 16 |

| β (°) ** | 106.052(8) | 96.2633(9) | 96.5415(13) | 95 - 107 |

| V (ų) ** | 3324.3(16) | 1471.24(2) | 1369.0(2) | 1300 - 3400 |

| Z | 12 | 4 | 4 | 4 or higher |

Key Predicted Molecular Interactions

-

Intramolecular Hydrogen Bonding: A crucial feature observed in related structures is the formation of an intramolecular N-H···O hydrogen bond between the amino group at the C5 position and the carbonyl oxygen of the ethyl carboxylate group at the C4 position[12]. This interaction is highly probable in the title compound and would contribute to the planarity of the pyrazole-carboxylate system.

-

Intermolecular Hydrogen Bonding: The amino group is also expected to act as a hydrogen bond donor to acceptor atoms on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the carbonyl oxygen, leading to the formation of one-dimensional chains or tapes[12].

-

π-π Stacking: The aromatic pyrazole and pyrimidine rings are likely to engage in π-π stacking interactions with adjacent molecules, further stabilizing the crystal packing[10][11]. The distance between the centroids of these rings is anticipated to be in the range of 3.6 to 3.8 Å.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis, crystallization, and structural elucidation of this compound. By leveraging the extensive knowledge base of its structural analogs, we have outlined a clear path for researchers to obtain high-quality single crystals and perform definitive X-ray diffraction analysis. The predicted structural features, including key hydrogen bonding and π-π stacking interactions, offer valuable insights for the rational design of novel pyrazole-based therapeutic agents. The experimental verification of these predictions will be a significant contribution to the field of medicinal chemistry and will undoubtedly facilitate the development of new and effective drugs.

References

-

Abdel-Sattar, S., El-Gazwy, A., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Flörke, U. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o275. [Link]

-

Bansal, R., & Kaur, J. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 23(11), 2879. [Link]

-

El-Brollosy, N. R., Al-Harbi, L. A., & Al-Ghamdi, A. M. (2016). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 21(9), 1184. [Link]

-

Gürsoy, E., & Karali, N. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(14), 1316-1331. [Link]

-

Madalambika, T. N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1324, 143497. [Link]

-

PrepChem. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Patent US4097483A. (1978). Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. [Link]

-

Feng, Y., Liu, Y., He, Y., Sha, W., & Tang, J. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, C11H12N4O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 1-2. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 29-35. [Link]

-

Senthil, T. S., Muthu, S., & Senthil, R. (2015). The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 % doped polymer electrolytes. ResearchGate. [Link]

-

Patel, R. P., Patel, K. C., & Rathi, A. K. (2020). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Letters in Drug Design & Discovery, 17(10), 1256-1265. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S259-S264. [Link]

-

Kumar, V., & Kumar, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(1), 1-15. [Link]

-

El-Faham, A., et al. (2014). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 51(S1), E1-E8. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

-

precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-Amino-1-Substituted Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] Among the various classes of pyrazoles, the 5-aminopyrazole motif is particularly noteworthy. The presence of a reactive amino group at the C-5 position makes it an exceptionally versatile building block for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[3] These fused systems are central to the structure of numerous clinically relevant molecules. For instance, the recently approved drug Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma, features a 5-aminopyrazole core, underscoring the contemporary relevance of this scaffold.[4] This guide provides a detailed exploration of the synthesis, physical properties, and chemical reactivity of ethyl 5-amino-1-substituted pyrazoles, offering foundational knowledge for their effective utilization in drug discovery and development.

Synthesis of Ethyl 5-Amino-1-Substituted Pyrazoles

The most prevalent and versatile method for constructing the ethyl 5-amino-1-substituted pyrazole core involves the condensation of a substituted hydrazine with a β-ketonitrile.[5] This approach offers a direct and efficient route to highly functionalized pyrazoles.

Primary Synthetic Route: Condensation of Hydrazines with β-Ketonitriles

The cornerstone of this synthesis is the reaction between a substituted hydrazine (R-NHNH₂) and an ethyl 2-cyano-3-oxobutanoate or a similar β-ketonitrile. The reaction proceeds through a two-step mechanism:

-

Initial Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate.[5] This step is often the rate-determining step.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group, leading to ring closure. Subsequent tautomerization yields the aromatic 5-aminopyrazole ring system.[5]

The choice of the N-1 substituent is determined by the starting hydrazine derivative (e.g., methylhydrazine yields an N-1 methylpyrazole, while phenylhydrazine yields an N-1 phenylpyrazole). This modularity is a key advantage for creating diverse compound libraries for structure-activity relationship (SAR) studies.[6]

Caption: General synthesis of ethyl 5-amino-1-substituted pyrazoles.

Physical and Spectroscopic Properties

The physical properties of these compounds are crucial for their handling, formulation, and pharmacokinetic profiling. They are typically yellow crystalline powders or solids with moderate to good solubility in organic solvents.[7]

General Physical Characteristics

The melting point and solubility are highly dependent on the nature of the N-1 substituent. Aromatic or bulky aliphatic groups can influence crystal packing and intermolecular interactions, leading to higher melting points.

| Property | Typical Value/Observation | Significance |

| Appearance | White to yellow crystalline powder | Purity and stability indicator. |

| Melting Point | 96-104 °C (for N-methyl/N-phenyl)[8][9] | Influenced by N-1 substituent; key for identification. |

| Solubility | Soluble in DMSO, DMF, ethanol; sparingly soluble in water. | Critical for reaction conditions and biological assays. |

| UV λmax | ~257 nm (in Ethanol)[7] | Indicates the presence of the conjugated pyrazole system. |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation. The ethyl 5-amino-1-substituted pyrazole scaffold presents a unique set of signals that are readily identifiable.

| Technique | Nucleus/Bond | Characteristic Signal Range | Notes |

| ¹H NMR | Pyrazole H-3 | 7.6 - 7.9 ppm (singlet)[4][10] | The downfield shift is due to the aromatic nature of the ring. |

| NH₂ | 4.2 - 6.9 ppm (broad singlet)[4][11] | Signal is exchangeable with D₂O; position is solvent-dependent. | |

| O-CH₂-CH₃ | 4.1 - 4.2 ppm (quartet) | Standard ethyl ester signal. | |

| O-CH₂-CH₃ | 1.2 - 1.3 ppm (triplet) | Standard ethyl ester signal. | |

| ¹³C NMR | C=O (Ester) | ~164 ppm | Typical chemical shift for an ester carbonyl.[12] |

| C-5 (C-NH₂) | ~153 ppm | Carbon bearing the amino group.[11] | |

| C-3 | ~138 ppm | Unsubstituted carbon on the pyrazole ring.[4] | |

| C-4 (C-COOEt) | ~97 ppm | Carbon bearing the ethyl carboxylate group.[4] | |

| IR (cm⁻¹) | N-H Stretch | 3300 - 3500 cm⁻¹[10][13] | Two bands typical for a primary amine (symmetric/asymmetric). |

| C=O Stretch | 1690 - 1730 cm⁻¹[10][13] | Strong absorption from the ester carbonyl group. | |

| C=N Stretch | ~1615 cm⁻¹[10] | Characteristic of the pyrazole ring. |

Chemical Properties and Reactivity

The synthetic utility of ethyl 5-amino-1-substituted pyrazoles stems from the reactivity of the 5-amino group and its ability to act as a nucleophile, enabling the construction of more complex, fused heterocyclic systems.

Reactions of the 5-Amino Group

The exocyclic amino group is the primary center of reactivity, behaving as a potent nucleophile.

-

Diazotization: Treatment of the 5-aminopyrazole with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a pyrazolyl-5-diazonium salt.[14] This highly reactive intermediate is not typically isolated and can undergo several transformations:

-

Azo Coupling: The diazonium salt can couple with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo dyes.[15]

-

Intramolecular Cyclization: If a suitable nucleophilic group is present on the N-1 substituent, the diazonium salt can cyclize. More importantly, it serves as a precursor for fused triazines, such as pyrazolo[3,4-d][3][6][14]triazin-4-ones, which are structural analogues of purines and possess significant biological activity.[16][17]

-

-

Condensation and Cyclization: The 5-amino group, along with the N-1 nitrogen, acts as a 1,3-dinucleophile. This allows for condensation reactions with 1,3-dielectrophiles to form fused six-membered rings.

-

Pyrazolo[1,5-a]pyrimidines: Reaction with β-diketones or α,β-unsaturated ketones leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure with diverse pharmacological applications, including as kinase inhibitors and anti-inflammatory agents.[3]

-

Pyrazolo[3,4-b]pyridines: Multicomponent reactions involving an aldehyde and an active methylene compound (like pyruvic acid) can yield pyrazolo[3,4-b]pyridines.[18]

-

-

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides, respectively.[16] This is a common strategy to modify the properties of the molecule or to introduce new functional handles.

Caption: Key reactivity pathways of ethyl 5-amino-1-substituted pyrazoles.

Experimental Protocols

To ensure the practical applicability of this guide, the following section details standardized laboratory procedures.

Protocol: General Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes a representative synthesis based on the most common condensation reaction.[5][16]

Materials & Equipment:

-

Phenylhydrazine

-

Ethyl 2-cyano-3-oxobutanoate (ethyl acetoacetate derivative)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beaker, Buchner funnel, filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add ethyl 2-cyano-3-oxobutanoate (1 equivalent) and absolute ethanol (approx. 10 mL per gram of ketonitrile).

-

Addition of Reagents: While stirring, add phenylhydrazine (1 equivalent) to the solution. Then, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C) using the heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the volume of the solvent using a rotary evaporator.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, in a vacuum oven. The product is typically an off-white or pale yellow powder.[9]

Protocol: Representative Diazotization and Azo Coupling

This protocol illustrates the conversion of the aminopyrazole to an azo dye, a key chemical transformation.[14][15]

Materials & Equipment:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Hydrochloric acid (conc.)

-

Sodium nitrite (NaNO₂)

-

2-Naphthol (or other coupling agent)

-

Sodium hydroxide (NaOH)

-

Beakers, magnetic stirrer, ice bath

Procedure:

-

Diazonium Salt Formation: a. Dissolve the aminopyrazole (1 equivalent) in a mixture of concentrated HCl and water in a beaker, and cool the solution to 0-5 °C in an ice-salt bath. b. In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold water. c. Add the sodium nitrite solution dropwise to the cold aminopyrazole solution with vigorous stirring, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at this temperature. The resulting solution contains the pyrazolyl-5-diazonium salt.

-

Coupling Reaction: a. In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous sodium hydroxide solution and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring. c. A brightly colored precipitate (the azo dye) will form immediately.

-

Isolation and Purification: a. Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete reaction. b. Collect the solid dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Conclusion

Ethyl 5-amino-1-substituted pyrazoles are not merely chemical curiosities; they are powerful and versatile intermediates in the design and synthesis of functional molecules. Their straightforward synthesis, well-defined physical and spectroscopic properties, and predictable, high-yield reactivity make them indispensable tools for medicinal chemists. A thorough understanding of the principles outlined in this guide—from their construction via condensation reactions to their transformation into complex fused heterocycles through diazotization and cyclization—empowers researchers to leverage this scaffold to its full potential, paving the way for the discovery of next-generation therapeutics.

References

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules.

- Transformations of 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles in the diazotization reaction. (2004). Chemistry of Heterocyclic Compounds.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Copper-catalysed dehydrogenative self-coupling/cyclization of 5-aminopyrazoles: synthesis and photophysical study of pyridazines. (2023). RSC Publishing.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2018). Scientific Research Publishing, Inc..

- Some biologically active 5-aminopyrazole derivatives. (2021).

- Examples of heterocyclization reactions involving 5-aminopyrazoles, aldehydes and cyclic active methylene compounds. (2022).

- ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYL

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2007).

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.

- Ethyl 5-amino-1-[(4-methylphenyl)

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry.

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm

- Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (2004).

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018).

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PubMed Central.

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl

- Ethyl 5-Amino-1-phenyl-4-pyrazolecarboxyl

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). CORE.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 7. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]

- 8. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 17. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its myriad derivatives, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate stands out as a molecule of significant interest. This compound uniquely combines the pharmacologically privileged 5-aminopyrazole-4-carboxylate framework with a pyrimidine ring, a key feature of purine bases. This structural arrangement suggests a high potential for interaction with biological targets central to oncology and immunology, particularly kinases. This technical guide provides a comprehensive overview of this molecule, from its fundamental chemical properties and synthesis to its analytical characterization and profound implications in drug discovery. We will explore the rationale behind its design, detail robust synthetic protocols, and discuss its potential as a precursor for potent therapeutic agents, such as inhibitors of Fibroblast Growth Factor Receptors (FGFR).

Introduction: The Strategic Importance of the Pyrazole Scaffold

The 5-aminopyrazole system is a versatile and highly valued template in drug discovery.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][5][6] The strategic value of this scaffold lies in its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with enzyme active sites or protein-protein interfaces.

The title compound, this compound, is a sophisticated iteration of this scaffold. The incorporation of the N-pyrimidin-2-yl group is a deliberate design choice. This moiety is isosteric to purine fragments found in DNA and RNA, and crucially, in ATP, the universal phosphate donor for kinases.[7] This "biomimicry" makes the molecule a prime candidate for targeting ATP-binding sites in enzymes, particularly kinases, which are often dysregulated in cancer and inflammatory diseases.[8][9] Furthermore, the arrangement of nitrogen atoms in the pyrimidinyl-pyrazole core creates a unique hydrogen bonding pattern that can be exploited for high-affinity binding to therapeutic targets. The ethyl ester and the adjacent amino group provide versatile chemical handles for further derivatization, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Data

While a specific CAS number for this compound is not prominently listed in major chemical databases, its properties can be reliably predicted based on its structure and comparison with closely related analogs.